molecular formula C18H17FN6O4S B2824425 N-cyclopropyl-2-(4-(4-(2-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide CAS No. 1396877-02-3

N-cyclopropyl-2-(4-(4-(2-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Cat. No.: B2824425
CAS No.: 1396877-02-3
M. Wt: 432.43
InChI Key: YKYIYTJNMJYIMO-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(4-(2-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclopropyl group, a fluorophenylsulfonamido moiety, and a tetrazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(4-(2-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the fluorophenylsulfonamido intermediate: This step involves the reaction of 2-fluorobenzenesulfonyl chloride with aniline derivatives under basic conditions to form the fluorophenylsulfonamido intermediate.

    Tetrazole ring formation: The tetrazole ring is typically formed by the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Final coupling: The final step involves coupling the fluorophenylsulfonamido intermediate with the tetrazole derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-(4-(2-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the sulfonamide moiety, potentially yielding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of fluorophenylsulfonamido and tetrazole moieties on biological systems.

    Materials Science: The compound’s stability and reactivity may make it useful in the development of new materials with specific properties, such as polymers or coatings.

    Industrial Applications: Its potential as a precursor for more complex molecules could be explored in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(4-(2-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(4-(2-fluorophenylsulfonamido)phenyl)acetamide: Lacks the tetrazole ring, which may affect its reactivity and biological activity.

    N-cyclopropyl-2-(4-(4-(2-chlorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide: Contains a chlorophenyl group instead of a fluorophenyl group, potentially altering its chemical properties and interactions.

    N-cyclopropyl-2-(4-(4-(2-methylphenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide: Features a methyl group, which may influence its steric and electronic properties.

Uniqueness

N-cyclopropyl-2-(4-(4-(2-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is unique due to the presence of the fluorophenylsulfonamido and tetrazole moieties, which confer distinct chemical and biological properties. These features may enhance its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[4-[(2-fluorophenyl)sulfonylamino]phenyl]-5-oxotetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O4S/c19-15-3-1-2-4-16(15)30(28,29)21-13-7-9-14(10-8-13)25-18(27)24(22-23-25)11-17(26)20-12-5-6-12/h1-4,7-10,12,21H,5-6,11H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYIYTJNMJYIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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